molecular formula C11H13Cl3N2 B1669881 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049742-84-8

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B1669881
CAS No.: 1049742-84-8
M. Wt: 279.6 g/mol
InChI Key: ZHOLRBWPQNSIHI-UHFFFAOYSA-N
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Description

2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1049742-84-8 . It has a molecular weight of 279.6 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=C(CCN)C2=C(Cl)C=C(Cl)C=C2N1 . This indicates that the compound contains a 2-methyl-1H-indol-3-yl group, which is substituted at the 4 and 6 positions with chlorine atoms .


Physical and Chemical Properties Analysis

The compound is a solid . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available sources.

Scientific Research Applications

Occupational Health and Chlorinated Solvents

Occupational exposure to chlorinated solvents is linked to adverse health effects, including toxicity to the central nervous system, liver, and kidneys, as well as carcinogenicity. The review by Ruder (2006) highlights the need for definitive prospective biomarker studies incorporating body burden of solvents and markers of effect to better understand these health impacts Ruder, 2006.

Environmental Impact of Herbicides

The review on 2,4-D herbicide toxicity by Zuanazzi, Ghisi, and Oliveira (2020) outlines the environmental and health concerns associated with widely used herbicides. It suggests future research should focus on molecular biology, especially gene expression, and the assessment of exposure in humans or bioindicators Zuanazzi et al., 2020.

Corrosion Inhibition in Acidic Solutions

Goyal et al. (2018) discuss the use of organic inhibitors, including those with chlorinated compounds, for preventing metallic dissolution in acidic media. This underscores the importance of chemical stability and reaction products of chlorinated compounds in industrial applications Goyal et al., 2018.

Toxicology and Environmental Persistence

The comprehensive review by Islam et al. (2017) on 2,4-dichlorophenoxyacetic acid, a chlorinated herbicide, discusses its environmental fate, eco-toxicological effects, and potential impact on human health and ecosystems. It highlights the importance of understanding the environmental behavior and toxicological impacts of chlorinated compounds Islam et al., 2017.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2.ClH/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6;/h4-5,15H,2-3,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOLRBWPQNSIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Reactant of Route 6
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

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